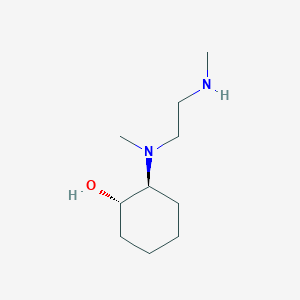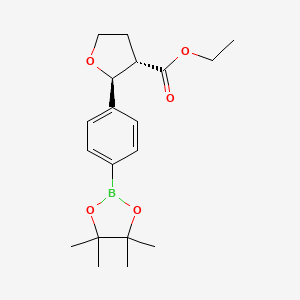
(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester is a complex organic compound that features a boronic acid ester group attached to a phenyl ring, which is further substituted with a tetrahydrofuran ring bearing an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran ring, which can be achieved through the cyclization of a suitable diol precursor. The ethoxycarbonyl group is then introduced via esterification. The phenyl ring is subsequently attached through a coupling reaction, and the boronic acid pinacol ester group is introduced using a boronic acid derivative and pinacol under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the ester to an alcohol.
Substitution: The boronic acid ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester is used as a building block for the synthesis of more complex molecules. Its boronic acid ester group makes it particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a drug candidate or as a tool for studying biological processes. Its unique structure allows it to interact with various biological targets, making it a valuable compound for medicinal chemistry research.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable bonds and its functional versatility.
Mechanism of Action
The mechanism of action of (4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes or other proteins. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Lacks the tetrahydrofuran and ethoxycarbonyl groups, making it less versatile in certain applications.
(4-(Hydroxymethyl)phenyl)boronic acid pinacol ester: Contains a hydroxymethyl group instead of the tetrahydrofuran ring, which may alter its reactivity and biological activity.
(4-(Methoxycarbonyl)phenyl)boronic acid pinacol ester: Features a methoxycarbonyl group instead of the ethoxycarbonyl group, which can influence its chemical properties and applications.
Uniqueness
(4-((2S,3S)-3-(Ethoxycarbonyl)tetrahydrofuran-2-YL)phenyl)boronic acid pinacol ester is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for a wide range of applications in organic synthesis, medicinal chemistry, and material science.
Properties
Molecular Formula |
C19H27BO5 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
ethyl (2S,3S)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxolane-3-carboxylate |
InChI |
InChI=1S/C19H27BO5/c1-6-22-17(21)15-11-12-23-16(15)13-7-9-14(10-8-13)20-24-18(2,3)19(4,5)25-20/h7-10,15-16H,6,11-12H2,1-5H3/t15-,16+/m0/s1 |
InChI Key |
ZQLLMNOCQFSOAI-JKSUJKDBSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H]3[C@H](CCO3)C(=O)OCC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3C(CCO3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


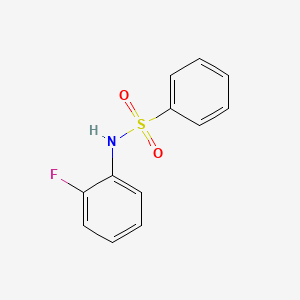
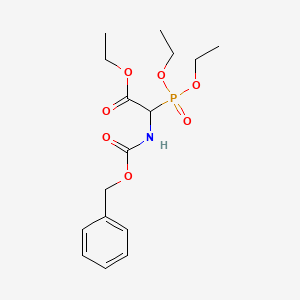

![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
![4-Chlorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358281.png)
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)
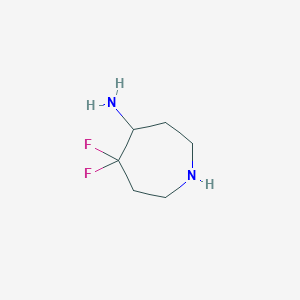


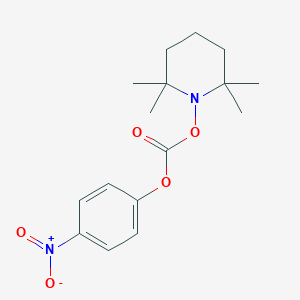
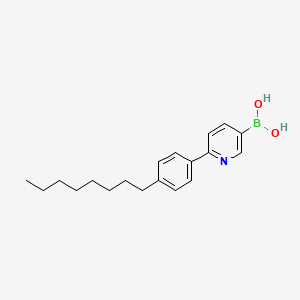
![N~4~,N~4~'-dipropyl[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B13358326.png)
![3-[(Isopropylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358327.png)
